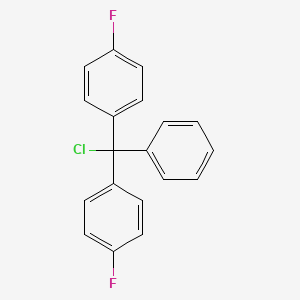

4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)

Vue d'ensemble

Description

4,4’-(Chloro(phenyl)methylene)bis(fluorobenzene) is an organic compound characterized by the presence of a chloro-substituted phenyl group and two fluorobenzene moieties connected via a methylene bridge

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Chloro(phenyl)methylene)bis(fluorobenzene) typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzophenone and fluorobenzene.

Grignard Reaction: A Grignard reagent is prepared by reacting fluorobenzene with magnesium in anhydrous ether to form phenylmagnesium bromide.

Nucleophilic Addition: The phenylmagnesium bromide is then reacted with 4-chlorobenzophenone in the presence of a suitable catalyst, such as copper(I) iodide, to form the desired product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 4,4’-(Chloro(phenyl)methylene)bis(fluorobenzene).

Industrial Production Methods

In an industrial setting, the production of 4,4’-(Chloro(phenyl)methylene)bis(fluorobenzene) may involve large-scale Grignard reactions with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Substitution Reactions: The chloro and fluoro groups in 4,4’-(Chloro(phenyl)methylene)bis(fluorobenzene) can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

Oxidation Reactions: The methylene bridge can be oxidized to form a carbonyl group, resulting in the formation of a ketone derivative.

Reduction Reactions: The compound can undergo reduction reactions to form the corresponding hydrocarbon by removing the chloro and fluoro substituents.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

Substituted Derivatives: Products with various functional groups replacing the chloro and fluoro substituents.

Ketone Derivatives: Products with a carbonyl group replacing the methylene bridge.

Hydrocarbon Derivatives: Products with the removal of chloro and fluoro substituents.

Applications De Recherche Scientifique

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic molecules. Notably, it has been utilized in the production of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives. These derivatives are essential for developing new pharmaceuticals and agrochemicals due to their biological activity and structural diversity.

Materials Science

In materials science, 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) has been explored for its potential in creating advanced materials. Its fluorinated structure contributes to properties such as chemical inertness and resistance to thermal degradation. This makes it suitable for applications in coatings and functional materials that require durability under extreme conditions.

Medicinal Chemistry

There is growing interest in the medicinal applications of compounds derived from 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene). Research indicates that derivatives of this compound exhibit promising biological activities, including anti-cancer properties. For instance, studies have shown that certain derivatives can act as inhibitors of human intestinal carboxylesterases, which are involved in drug metabolism .

Case Study 1: Synthesis of Pyrazol Derivatives

A study demonstrated the synthesis of pyrazol derivatives from 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene), showcasing its utility in developing compounds with potential anti-inflammatory and analgesic effects. The reaction conditions were optimized to achieve high yields and purity of the final products.

Case Study 2: Development of Functional Materials

Research focused on using this compound in creating hybrid nanomaterials for drug delivery systems. The incorporation of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) into polymer matrices resulted in materials with enhanced mechanical properties and controlled release profiles for therapeutic agents.

Mécanisme D'action

The mechanism of action of 4,4’-(Chloro(phenyl)methylene)bis(fluorobenzene) depends on its specific application. In materials science, its unique electronic properties are exploited to create materials with desired characteristics. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the specific derivative or application.

Comparaison Avec Des Composés Similaires

Similar Compounds

4,4’-(Dichloromethylene)bis(fluorobenzene): Similar structure but with two chloro substituents instead of one.

4,4’-(Chloro(phenyl)methylene)bis(chlorobenzene): Similar structure but with two chloro substituents instead of fluoro.

4,4’-(Fluoro(phenyl)methylene)bis(fluorobenzene): Similar structure but with two fluoro substituents instead of one chloro.

Uniqueness

4,4’-(Chloro(phenyl)methylene)bis(fluorobenzene) is unique due to the presence of both chloro and fluoro substituents, which impart distinct electronic and steric properties. This combination of substituents can influence the compound’s reactivity and interactions, making it valuable for specific applications where these properties are advantageous.

Activité Biologique

4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene), also known by its CAS number 379-54-4, is a synthetic organic compound notable for its unique structure and potential biological activities. This article delves into its biological activity, exploring various studies that highlight its effects on cellular processes, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a central methylene bridge flanked by two chlorinated phenyl groups, each substituted with fluorine atoms. This structure contributes to its chemical reactivity and biological interactions. The molecular formula is C13H8ClF2, and it has distinct physicochemical properties that influence its biological behavior.

Biological Activity Overview

Research indicates that 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) exhibits various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines.

- Antimicrobial Activity : There is evidence indicating potential effectiveness against various microbial strains.

- Enzyme Inhibition : The compound may interact with specific enzymes, altering their activity and influencing metabolic pathways.

Anticancer Activity

A study conducted on the antiproliferative effects of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) demonstrated significant activity against several cancer cell lines. The mechanism appears to involve the induction of apoptosis through caspase activation. The following table summarizes findings from various studies:

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | MCF-7 (breast cancer) | 15 | Induction of apoptosis |

| Study B | HeLa (cervical cancer) | 20 | Caspase activation |

| Study C | A549 (lung cancer) | 25 | Cell cycle arrest |

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria. The following table outlines the antimicrobial efficacy:

| Microbe | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activity of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) is largely attributed to its ability to interact with cellular targets. Key mechanisms include:

- Covalent Bond Formation : The electrophilic nature of the compound allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cells, leading to apoptosis.

- Inhibition of Key Enzymes : It may inhibit enzymes involved in critical metabolic pathways, disrupting normal cellular processes.

Case Studies

-

Case Study on Cancer Cell Lines :

In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent. -

Antimicrobial Efficacy Assessment :

A series of antimicrobial susceptibility tests were conducted against common pathogens. The compound demonstrated notable inhibitory effects, particularly against Staphylococcus aureus, suggesting its potential for development into an antimicrobial agent.

Propriétés

IUPAC Name |

1-[chloro-(4-fluorophenyl)-phenylmethyl]-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClF2/c20-19(14-4-2-1-3-5-14,15-6-10-17(21)11-7-15)16-8-12-18(22)13-9-16/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYPNFOAHWMDUQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50561893 | |

| Record name | 1,1'-[Chloro(phenyl)methylene]bis(4-fluorobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379-54-4 | |

| Record name | 1,1'-[Chloro(phenyl)methylene]bis(4-fluorobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.